

# An In-depth Technical Guide on the Crystal Structure of 5-Bromopyridinyl Derivatives

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## Compound of Interest

Compound Name: 5-Bromopyridin-2-ol

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For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for **5-Bromopyridin-2-ol**. This guide, therefore, presents a detailed analysis of the crystal structure of a closely related and structurally significant compound, N-(5-Bromopyridin-2-yl)acetamide, to provide valuable insights into the crystallographic features of the 5-bromopyridinyl scaffold. The methodologies and data presentation formats provided herein are designed to serve as a robust reference for the crystallographic analysis of similar compounds.

## Crystal Structure Analysis of N-(5-Bromopyridin-2-yl)acetamide

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules (A and B). The dihedral angles between the pyridine rings and the acetamide groups are  $7.27(11)^\circ$  and  $8.46(11)^\circ$ , respectively. In the crystal structure, molecules are linked by N—H $\cdots$ O and C—H $\cdots$ O hydrogen bonds, which form bifurcated  $R^{12}_2(5)$  ring motifs, leading to the formation of [1] chains.

## Crystallographic Data

The following table summarizes the key crystallographic data for N-(5-Bromopyridin-2-yl)acetamide.

Parameter	Value
Chemical Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O
Molecular Weight	215.06 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	4.0014 (3) Å
b	8.7232 (6) Å
c	23.0626 (18) Å
α	82.127 (1)°
β	86.897 (1)°
γ	85.932 (1)°
Volume (V)	794.60 (10) Å <sup>3</sup>
Z	4
Data Collection	
Radiation	Mo Kα
Wavelength	0.71073 Å
Temperature (T)	296 K
Refinement	
R-factor (R1)	Not explicitly stated in the provided text
wR2	Not explicitly stated in the provided text

## Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of N-(5-Bromopyridin-2-yl)acetamide. The table below details the geometry of the key hydrogen bonds observed in the

structure.

Donor— H...Acceptor	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
N2A— H1NA...O1B <sup>i</sup>	0.85	2.16	3.001 (2)	169
N2B— H1NB...O1A <sup>ii</sup>	0.83	2.20	2.985 (2)	159
C7A— H7AA...O1B <sup>i</sup>	1.10	2.54	3.476 (3)	142

Symmetry codes:  
(i) x, y, z; (ii) -  
x+1, -y+1, -z+1

## Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of compounds like N-(5-Bromopyridin-2-yl)acetamide.

## Synthesis and Crystallization

The synthesis of N-(5-Bromopyridin-2-yl)acetamide is achieved through the acetylation of 2-amino-5-bromopyridine. A general procedure is as follows:

- **Acetylation:** 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride or dichloromethane.
- **Reagent Addition:** Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
- **Reaction:** The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

- **Work-up:** The reaction mixture is quenched with water or an aqueous basic solution. The product is then extracted with an organic solvent.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield single crystals suitable for X-ray diffraction.

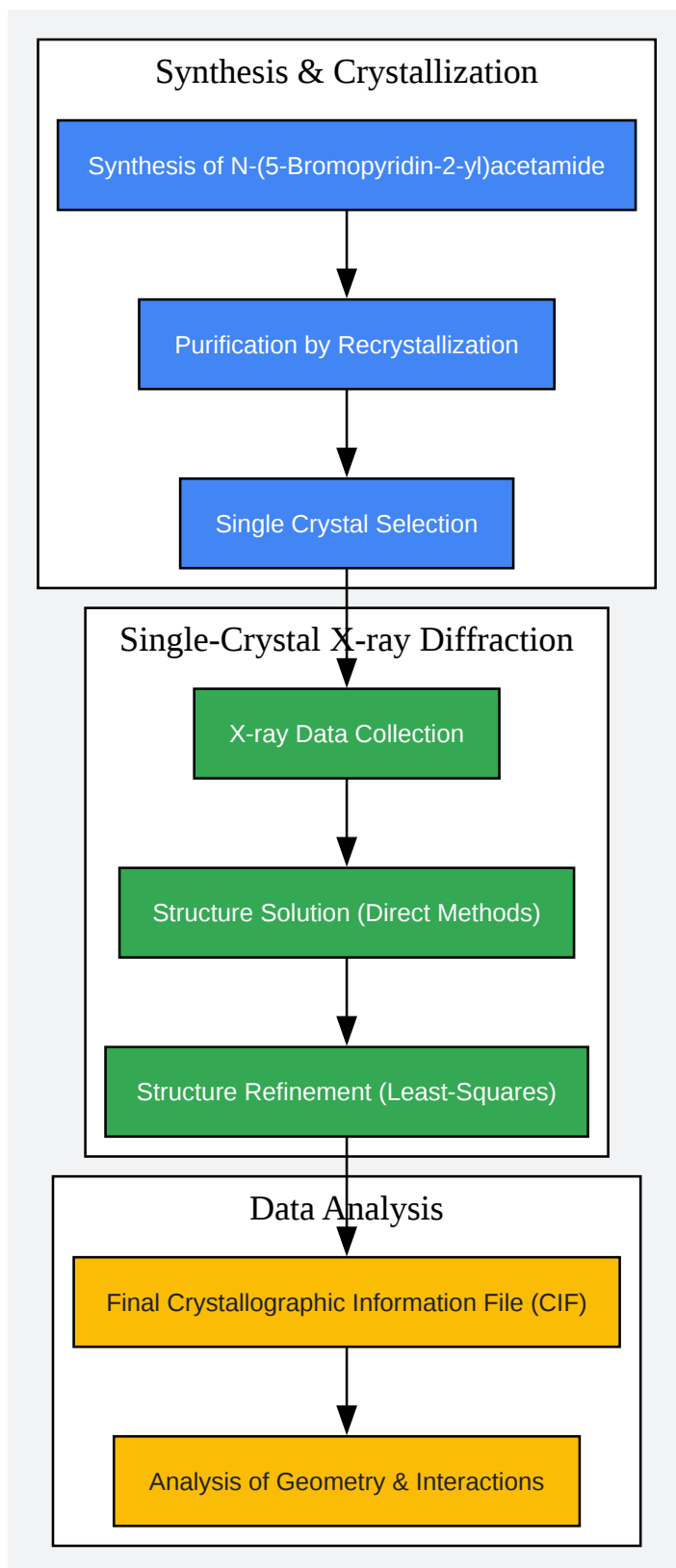
## Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure involves the following key steps:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector. Data are collected over a range of crystal orientations.
- **Structure Solution:** The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

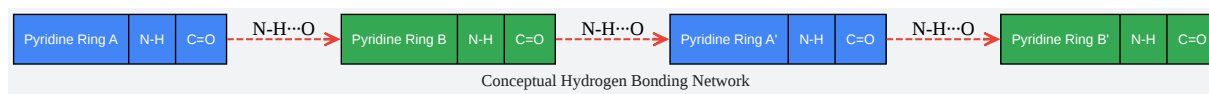
## Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a conceptual representation of the hydrogen bonding network.



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Experimental workflow for crystal structure determination.



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Hydrogen bonding in N-(5-Bromopyridin-2-yl)acetamide.

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## References

- 1. N-(5-Bromopyridin-2-yl)acetamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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